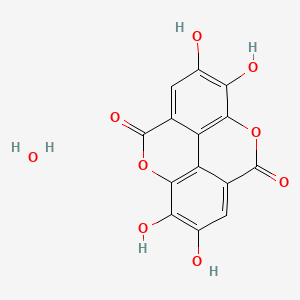
Ellagic acid hydrate
Descripción general
Descripción
El ácido elágico hidratado es un compuesto polifenólico natural que se encuentra en varias frutas y verduras, como fresas, frambuesas, granadas y nueces . Es conocido por sus potentes propiedades antioxidantes y se ha estudiado por sus posibles beneficios para la salud, incluidos los efectos anticancerígenos, antiinflamatorios y antimutagénicos .
Métodos De Preparación
El ácido elágico hidratado se puede sintetizar mediante la hidrólisis de los elagitaninos, que son una clase de taninos hidrolizables que se encuentran en las plantas . El proceso de hidrólisis se puede llevar a cabo en condiciones ácidas o alcalinas, lo que da como resultado la formación de grupos hexahidroxi-difeniloil (HHDP) que se lactonizan espontáneamente en ácido elágico . Los métodos de producción industrial suelen implicar la extracción de elagitaninos de materiales vegetales, seguida de hidrólisis y purificación para obtener ácido elágico hidratado .
Análisis De Reacciones Químicas
El ácido elágico hidratado experimenta varias reacciones químicas, que incluyen:
Oxidación: El ácido elágico se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: Se puede reducir en condiciones específicas, aunque esto es menos común.
Sustitución: El ácido elágico puede sufrir reacciones de sustitución, particularmente con nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación, agentes reductores para la reducción y nucleófilos para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El ácido elágico hidratado tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido elágico hidratado implica principalmente sus efectos antioxidantes y antiproliferativos . Neutraliza los radicales libres y reduce el estrés oxidativo, lo que puede dañar los componentes celulares como lípidos, proteínas y ADN . El ácido elágico también inhibe varias enzimas, incluida la caseína cinasa 2 y la glutatión S-transferasa, que desempeñan funciones en la señalización celular y la desintoxicación . Además, se ha demostrado que modula los objetivos moleculares y las vías involucradas en la inflamación, la apoptosis y la proliferación celular .
Comparación Con Compuestos Similares
El ácido elágico hidratado es único entre los compuestos polifenólicos debido a sus potentes propiedades antioxidantes y su capacidad para inhibir una amplia gama de enzimas . Los compuestos similares incluyen:
Ácido gálico: Otro compuesto polifenólico con propiedades antioxidantes, pero con una estructura y un mecanismo de acción diferentes.
Urolititas: Metabolitos del ácido elágico que también exhiben efectos antioxidantes y antiinflamatorios.
Punicalagina: Un compuesto polifenólico que se encuentra en las granadas con propiedades antioxidantes similares.
El ácido elágico hidratado destaca por su amplia gama de actividades biológicas y sus posibles aplicaciones terapéuticas en diversos campos .
Propiedades
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8.H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;/h1-2,15-18H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZJRXBNGVIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




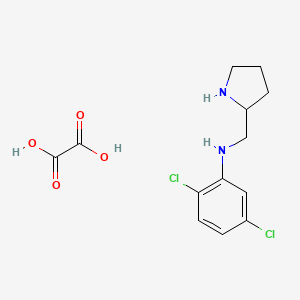
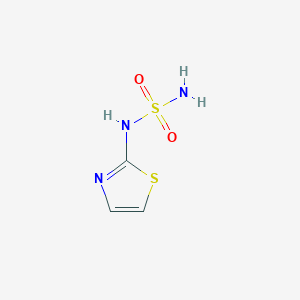
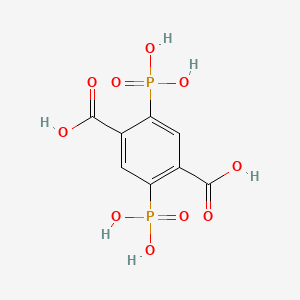


![1-(2-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1644534.png)
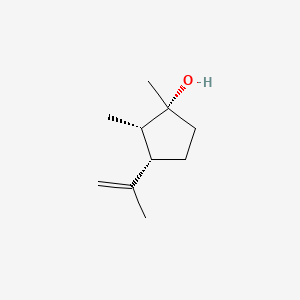

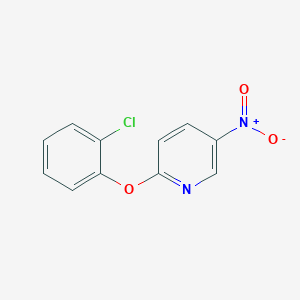

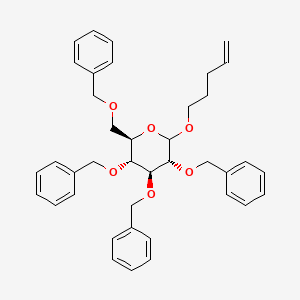
![Nickel(2+);6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1644554.png)
